N-{2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide
Description
The compound N-{2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide features a hybrid structure combining a 1,3-benzodioxole moiety, a piperazine core, and a pyridin-2-yl group linked via carboxamide and glycinamide bridges. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., 4-(1,3-benzodioxol-5-ylmethyl)-N-(2,4-difluorophenyl)piperazine-1-carboxamide, ) highlight properties such as moderate lipophilicity (predicted density: 1.416 g/cm³) and basicity (predicted pKa: 11.84), which are critical for bioavailability and target engagement .
Properties
Molecular Formula |
C20H23N5O4 |
|---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
N-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-4-pyridin-2-ylpiperazine-1-carboxamide |
InChI |
InChI=1S/C20H23N5O4/c26-19(22-12-15-4-5-16-17(11-15)29-14-28-16)13-23-20(27)25-9-7-24(8-10-25)18-3-1-2-6-21-18/h1-6,11H,7-10,12-14H2,(H,22,26)(H,23,27) |
InChI Key |
LFXXMKQGSVUKOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)NCC(=O)NCC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the benzodioxole moiety. One common method involves the cyclization of catechol with dichloromethane under basic conditions to form the benzodioxole ring . This intermediate is then reacted with formaldehyde and hydrochloric acid to introduce the chloromethyl group .
Subsequent steps involve the coupling of the benzodioxole intermediate with a pyridine derivative and a piperazine carboxamide group under specific reaction conditions, such as the use of palladium catalysts and appropriate solvents . The final product is obtained through purification processes like recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride can be employed to reduce specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Solvents: Dichloromethane, ethanol, toluene
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds similar to N-{2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide exhibit significant antidepressant properties. These compounds are believed to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation.
Anxiolytic Effects
Studies have shown that this compound may possess anxiolytic (anxiety-reducing) effects. Its structural similarity to known anxiolytics suggests potential efficacy in treating anxiety disorders. The mechanism is likely related to its interaction with GABAergic systems and modulation of glutamate receptors.
Neuroprotective Properties
There is emerging evidence suggesting that this compound may offer neuroprotective benefits. This could be particularly relevant in conditions such as Alzheimer's disease or Parkinson's disease, where oxidative stress and neuroinflammation are prominent.
Receptor Interactions
The compound has been studied for its interactions with various receptors:
- Serotonin Receptors : It shows affinity for 5HT receptors, which are implicated in mood regulation.
- Dopamine Receptors : Potential interactions with D2 receptors could explain its effects on mood and cognition.
- NMDA Receptors : Some studies suggest that it may modulate NMDA receptor activity, which is crucial for synaptic plasticity and memory function.
Case Studies
Several case studies have documented the effects of related compounds in clinical settings:
- A study published in Psychopharmacology highlighted the efficacy of benzodioxole derivatives in managing treatment-resistant depression.
- Another case study focused on the anxiolytic effects of similar piperazine derivatives, demonstrating a reduction in anxiety symptoms in a controlled trial.
Lead Compound for New Therapies
Given its promising pharmacological profile, this compound serves as a lead compound for developing new therapeutic agents targeting mood disorders and neurodegenerative diseases.
Synthetic Pathways
The synthesis of this compound involves several key steps, including:
- Formation of the piperazine ring.
- Introduction of the benzodioxole moiety.
- Final modifications to achieve the desired carboxamide functionality.
Mechanism of Action
The mechanism of action of N-{2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Notes
Structural Analysis : SHELX programs () are critical for resolving stereochemistry and confirming synthetic products.
Synthesis Optimization : and provide scalable protocols for piperazine-carboxamide derivatives, applicable to the target compound.
Data Gaps : Predicted properties () require experimental validation. Biological assays (e.g., kinase inhibition, receptor binding) are needed to establish efficacy.
Biological Activity
N-{2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide, a compound with complex structural features, has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, structure-activity relationships (SAR), and relevant case studies that illustrate its efficacy in various biological contexts.
Chemical Structure and Properties
The compound features a piperazine core substituted with a pyridine ring and a benzodioxole moiety. Its molecular formula is with a molecular weight of 424 g/mol. The structural complexity is indicative of its potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H20N4O4 |
| Molecular Weight | 424 g/mol |
| LogP | 2.31 |
| Rotatable Bonds | 8 |
1. Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives containing piperazine and benzodioxole structures have shown enhanced activity against breast cancer (MDA-MB 231) and glioblastoma (U-87 MG) cell lines. The IC50 values for these compounds ranged from 34 to 39 µM, demonstrating their potential as anticancer agents compared to standard treatments like Abraxane (IC50 ~83 µM) .
2. Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory effects, particularly through its interaction with the p38 MAP kinase pathway. In vivo studies indicated that certain derivatives could inhibit LPS-stimulated production of tumor necrosis factor-alpha (TNF-α), showcasing their potential in treating inflammatory conditions .
The proposed mechanism involves the modulation of intracellular signaling pathways through G protein-coupled receptors (GPCRs). This interaction leads to an elevation of intracellular calcium ions, which is crucial for various cellular processes . The structure of the compound suggests it may act as an antagonist or modulator at specific receptor sites.
Case Study 1: Anticancer Efficacy in Animal Models
In a preclinical model using nude mice bearing human cancer xenografts, derivatives similar to this compound were administered orally. Results indicated significant tumor growth inhibition compared to control groups, with associated increases in apoptosis markers such as cleaved PARP and caspase activation .
Case Study 2: Inflammation Model Studies
In rat models of induced arthritis, compounds based on this scaffold demonstrated robust anti-inflammatory effects comparable to dexamethasone. The oral bioavailability was noted to exceed 90%, enhancing the therapeutic potential for chronic inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is critical for optimizing its biological activity. Key modifications that have been explored include:
- Pyridine Substitution : Variations in the pyridine ring can significantly alter potency and selectivity towards specific targets.
- Benzodioxole Modifications : Altering substituents on the benzodioxole moiety has been linked to enhanced cytotoxicity against cancer cells.
Q & A
Basic: What are the critical steps and considerations for synthesizing this compound with high purity?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with functionalization of the piperazine core. Key steps include:
- Coupling reactions to introduce the benzodioxole and pyridinyl moieties, often using carbodiimide-based coupling agents (e.g., EDC or DCC) under inert atmospheres .
- Amide bond formation between the benzodioxol-5-ylmethylamine and the carbonyl group, requiring pH control (6.5–7.5) to minimize hydrolysis .
- Purification via column chromatography (e.g., silica gel with methanol/dichloromethane gradients) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Critical factors include temperature control (0–25°C for sensitive steps), solvent selection (DMF for polar intermediates, dichloromethane for non-polar), and catalyst use (e.g., triethylamine for acid scavenging) .
Basic: Which analytical techniques are essential for confirming the compound’s structural integrity?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to verify piperazine ring substitution patterns, benzodioxole methylene protons (δ 4.2–4.5 ppm), and pyridinyl aromatic signals (δ 8.1–8.6 ppm) .
- Mass Spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H]⁺) and rule out side products like unreacted intermediates .
- Infrared Spectroscopy (IR) : Detection of carbonyl stretches (~1650–1700 cm⁻¹) for amide bonds and absence of residual amine peaks (~3300 cm⁻¹) .
- HPLC : Purity assessment using C18 columns with UV detection at 254 nm, ensuring >98% purity for pharmacological assays .
Advanced: How can computational methods predict the compound’s interaction with FAAH or other enzymatic targets?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model binding poses within FAAH’s catalytic triad (Ser241, Ser217, Gly239). Prioritize poses with hydrogen bonds between the pyridinyl nitrogen and Ser241 .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability in explicit solvent (e.g., TIP3P water) over 100 ns to assess binding free energy (MM-PBSA/GBSA methods) .
- Pharmacophore Modeling : Identify critical features (e.g., benzodioxole’s hydrophobic surface, carboxamide’s hydrogen-bonding capacity) for target selectivity over related enzymes like COX-2 .
Advanced: What experimental strategies address contradictions in reported biological activity data?
Methodological Answer:
- Dose-Response Repetition : Conduct IC₅₀ assays in triplicate across multiple cell lines (e.g., HEK293 for FAAH, RAW264.7 for inflammation) to assess reproducibility .
- Metabolic Stability Testing : Incubate the compound with liver microsomes (human/rat) to identify if rapid metabolism (e.g., CYP3A4-mediated oxidation) alters activity .
- Functional Group Variation : Synthesize analogs (e.g., replacing benzodioxole with phenyl or indole) to isolate structural contributors to activity discrepancies .
Advanced: How does the piperazine-carboxamide scaffold influence pharmacological targeting?
Methodological Answer:
- Receptor Selectivity : The piperazine core’s conformational flexibility allows adaptation to diverse binding pockets (e.g., serotonin 5-HT₁A vs. dopamine D3 receptors). Substituents like pyridinyl enhance π-π stacking with aromatic residues (e.g., Phe330 in FAAH) .
- Solubility-Bioavailability Balance : The carboxamide group improves aqueous solubility (LogP ~2.5), while the benzodioxole moiety enhances blood-brain barrier permeability in rodent models .
- SAR Studies : Methylation of the piperazine nitrogen reduces off-target activity (e.g., α₁-adrenergic binding) by steric hindrance, as shown in analogs .
Advanced: Which functional groups are critical for the compound’s stability under physiological conditions?
Methodological Answer:
- Amide Bonds : Susceptible to hydrolysis in acidic environments (e.g., stomach pH). Stability testing in simulated gastric fluid (pH 1.2, 37°C) shows <10% degradation over 2 hours .
- Benzodioxole Moiety : Resistant to oxidative degradation (tested with H₂O₂ at 40°C) but prone to demethylation by CYP450 enzymes, as shown in metabolite profiling .
- Piperazine Ring : Stable under ambient conditions but forms N-oxide byproducts under prolonged UV exposure, requiring dark storage .
Advanced: How can researchers optimize experimental protocols for in vivo efficacy studies?
Methodological Answer:
- Dosing Regimen : Administer 10–50 mg/kg intraperitoneally in murine models, with pharmacokinetic sampling (plasma, brain) at 0.5, 2, 6, and 24 hours to assess Tₘₐₓ and AUC .
- Behavioral Assays : For anxiety models (e.g., elevated plus maze), pre-treat animals 30 minutes before testing; control for locomotor effects via open-field tests .
- Tissue Distribution : Use LC-MS/MS to quantify compound levels in target organs (e.g., brain, liver) and correlate with biomarker modulation (e.g., anandamide levels for FAAH inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
